N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-1-naphthamide
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Overview
Description
N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-1-naphthamide is an organic compound that has garnered significant attention in scientific research due to its unique properties and potential applications. This compound features a naphthamide core linked to a pyrimidine ring, which contributes to its diverse chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-1-naphthamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving 2-methyl-4,6-diaminopyrimidine and methoxyacetaldehyde under acidic conditions.
Coupling Reaction: The synthesized pyrimidine derivative is then coupled with 4-aminophenyl-1-naphthamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction times and temperatures.
Purification: Employing techniques such as recrystallization, column chromatography, or HPLC (High-Performance Liquid Chromatography) to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-1-naphthamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding naphthoquinone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-1-naphthamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research as a potential inhibitor of certain kinases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-1-naphthamide involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide
- N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide
Uniqueness
N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-1-naphthamide is unique due to its specific structural features that confer distinct biological activities. Its combination of a naphthamide core with a methoxy-substituted pyrimidine ring allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-15-24-21(14-22(25-15)29-2)26-17-10-12-18(13-11-17)27-23(28)20-9-5-7-16-6-3-4-8-19(16)20/h3-14H,1-2H3,(H,27,28)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDHYMNCRSMGIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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